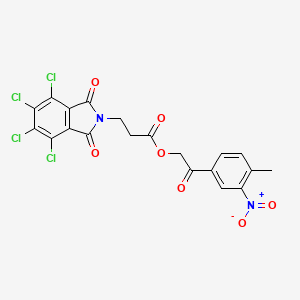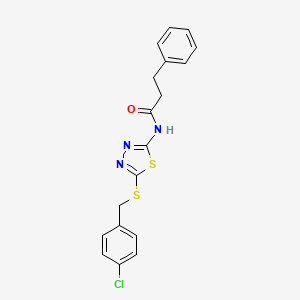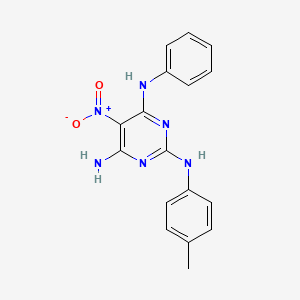![molecular formula C23H19F3N4 B12468758 5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12468758.png)
5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
The synthesis of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents such as phenylboronic acid and trifluoromethylphenylboronic acid in the presence of palladium catalysts.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, typically using amine precursors and suitable cyclizing agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This often includes the use of automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Applications De Recherche Scientifique
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Research: Researchers use the compound to study various biological processes, including cell signaling pathways and enzyme inhibition. Its ability to modulate specific targets makes it a valuable tool for understanding complex biological systems.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules with desired properties.
Mécanisme D'action
The mechanism of action of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved can vary depending on the specific target and context of use.
Comparaison Avec Des Composés Similaires
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE can be compared with other similar compounds, such as:
GSK2606414: This compound is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
The uniqueness of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H19F3N4 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
5-phenyl-4-pyrrolidin-1-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H19F3N4/c24-23(25,26)17-9-6-10-18(13-17)30-14-19(16-7-2-1-3-8-16)20-21(27-15-28-22(20)30)29-11-4-5-12-29/h1-3,6-10,13-15H,4-5,11-12H2 |
Clé InChI |
OWAYZMLJTJNUPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)
![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)

![Ethyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468733.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12468737.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468741.png)
![2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole](/img/structure/B12468742.png)
